1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Chemical Synthesis
Compounds with structures similar to 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid have been explored for their roles in chemical synthesis, particularly in the formation of complex molecules:
Synthesis of Complex Molecules : The bromothiophene and pyrrole components are often used in the synthesis of complex molecular structures due to their reactivity and ability to form stable heterocyclic compounds. For example, the synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system through Dieckmann condensation demonstrates the utility of pyrrole derivatives in constructing complex heterocycles, which are of interest in medicinal chemistry and materials science (Koriatopoulou et al., 2008).
Catalytic Applications : Derivatives of thiophene and pyrrole have been utilized as ligands in catalytic frameworks, indicating the potential of this compound in catalysis. For instance, complexes derived from pyrrole have been studied for their reactivity and structural characteristics, which could influence catalytic processes (Saldías et al., 2020).
Material Science
The incorporation of thiophene and pyrrole units into polymers and other materials has been investigated for their electronic and photovoltaic properties:
- Electronic and Photovoltaic Materials : The synthesis of functionalized thiophene-based compounds, including pyrazole amides, has shown promise in the development of materials with desirable electronic and optical properties. Such compounds have been studied for their structural features, computational applications, and nonlinear optical properties, suggesting the potential use of this compound in the development of new materials for electronic and photovoltaic applications (Kanwal et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon–carbon bond formation.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may facilitate the formation of new carbon–carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Additionally, the efficacy of its role in Suzuki–Miyaura cross-coupling reactions may be influenced by the reaction conditions, such as temperature and the presence of a palladium catalyst .
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-4-8(15-6-7)5-12-3-1-2-9(12)10(13)14/h1-4,6H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSBJRCUFHTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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